6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine
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Overview
Description
6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a chemical compound with the CAS Number: 10136-64-8 . It has a molecular weight of 216.27 . The IUPAC name for this compound is 6-phenylimidazo [2,1-b] [1,3,4]thiadiazol-2-ylamine .
Molecular Structure Analysis
The InChI code for 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is 1S/C10H8N4S/c11-9-13-14-6-8 (12-10 (14)15-9)7-4-2-1-3-5-7/h1-6H, (H2,11,13) .Physical And Chemical Properties Analysis
6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine is a powder with a melting point of 194-195°C .Scientific Research Applications
-
Anticancer Agents in the Treatment of Pancreatic Ductal Adenocarcinoma
- Application : This compound has been used as an anticancer agent in the treatment of pancreatic ductal adenocarcinoma (PDAC). It has shown relevant in vitro antiproliferative activity on PDAC cells, including SUIT-2, Capan-1, and Panc-1 .
- Method : The compound was synthesized and screened for its in vitro antiproliferative activity on a panel of PDAC cells .
- Results : Compounds 9c and 9l showed relevant in vitro antiproliferative activity on all three pre-clinical models with half maximal inhibitory concentration (IC 50) ranging from 5.11 to 10.8 µM .
-
EGFR Targeting Anticancer Agents
- Application : This compound has been used as an EGFR targeting anticancer agent .
- Method : The synthesized benzothiazole-based imidazo[2,1-b][1,3,4]thiadiazole scaffolds were evaluated for their anticancer activity against MCF-7 and A549 cell lines using the MTT assay and screened with in silico molecular docking studies .
- Results : Compounds Vb, Vd, and Vh exhibited the most potent anticancer activity against MCF-7 and A549 cancer cell lines .
Future Directions
Research on imidazo[2,1-b][1,3,4]thiadiazole derivatives, including 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine, has shown promising results in the treatment of pancreatic ductal adenocarcinoma (PDAC) . Future studies may focus on expanding the library of imidazo[2,1-b][1,3,4]thiadiazole derivatives and understanding the relationship between the biological activity of these compounds and their structures .
properties
IUPAC Name |
6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c11-9-13-14-6-8(12-10(14)15-9)7-4-2-1-3-5-7/h1-6H,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URINLJMMDZLYSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348964 |
Source
|
Record name | 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine | |
CAS RN |
10136-64-8 |
Source
|
Record name | 6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50348964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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